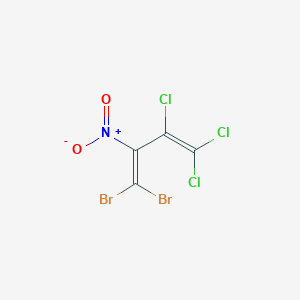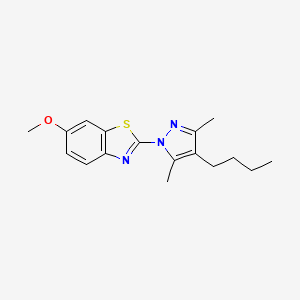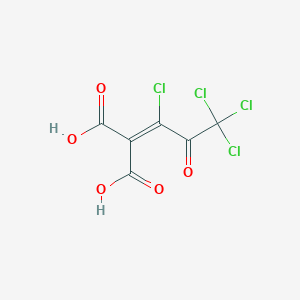
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole is a heterocyclic compound that contains a phosphorus atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole typically involves the reaction of 4-methoxyphenylphosphine with triphenylphosphine and an appropriate azide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium or copper, to facilitate the formation of the azaphosphole ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted azaphosphole compounds. These products can be further utilized in various applications, including catalysis and material science .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers and influencing their reactivity. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azaphospholes and phosphine derivatives, such as:
- 2-(4-Methoxyphenyl)-1,3,4-triphenyl-1H-1,3-azaphosphole
- 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphine
Uniqueness
What sets 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole apart is its specific substitution pattern and the presence of the methoxy group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
110256-32-1 |
|---|---|
Molekularformel |
C28H22NOP |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1,4,5-triphenyl-1,3-azaphosphole |
InChI |
InChI=1S/C28H22NOP/c1-30-25-19-17-23(18-20-25)28-29(24-15-9-4-10-16-24)26(21-11-5-2-6-12-21)27(31-28)22-13-7-3-8-14-22/h2-20H,1H3 |
InChI-Schlüssel |
LPIGDYYKTCWACM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=PC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)

![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)







![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)

